molecular formula C13H24N2O B12109027 N-(4-Aminocyclohexyl)cyclohexanecarboxamide

N-(4-Aminocyclohexyl)cyclohexanecarboxamide

Cat. No.: B12109027
M. Wt: 224.34 g/mol
InChI Key: QKEQZFVJHTVITP-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)cyclohexanecarboxamide (CAS Number: 1154623-09-2) is a chemical compound supplied for research and experimental purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The core structure of this compound features a cyclohexanecarboxamide moiety, a pharmacophore present in various bioactive molecules. Scientific literature indicates that cyclohexanecarboxamide derivatives are a subject of interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) agents. Some structurally related compounds have been investigated for their potential anticonvulsant properties, with proposed mechanisms of action that include positive allosteric modulation of GABA A receptors and activation of the Nrf2-ARE pathway to mitigate oxidative stress in neuronal cells . The compound's structure, which includes both hydrogen bond donor and acceptor groups along with hydrophobic domains, aligns with typical features of ligands targeting neurological receptors. Researchers may find this compound valuable as a building block in organic synthesis or as a reference standard in pharmacological studies exploring the structure-activity relationships of disubstituted cyclohexane derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

N-(4-aminocyclohexyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H24N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h10-12H,1-9,14H2,(H,15,16)

InChI Key

QKEQZFVJHTVITP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize N-(4-Aminocyclohexyl)cyclohexanecarboxamide involves the reductive amination of cyclohexanone with cyclohexylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions to facilitate the formation of the amine.

  • Amidation Reaction: : Another route involves the amidation of cyclohexanecarboxylic acid with 4-aminocyclohexanol. This reaction can be catalyzed by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(4-Aminocyclohexyl)cyclohexanecarboxamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidative conditions.

  • Reduction: : The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

N-(4-Aminocyclohexyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.

Biology

In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation in drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its amine functionality allows it to act as a curing agent or cross-linker in polymerization reactions, enhancing the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism by which N-(4-Aminocyclohexyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. In neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

Examples : H₂L₁–H₂L₉ (phenyl, chlorophenyl, tolyl, methoxyphenyl, naphthyl substituents) .

  • Key Differences: Thiourea vs. Amine Backbone: These derivatives contain a thiourea (-NH-CS-NH-) linkage instead of a direct amine group, enhancing metal chelation capabilities due to hard (O, N) and soft (S) donor atoms . Biological Activity: Thiourea derivatives exhibit antimicrobial, antifungal, and antitumor activities , whereas the amino group in the target compound may favor hydrogen bonding with biological targets like enzymes or receptors. Synthesis: Prepared via cyclohexanecarbonyl isothiocyanate intermediates, differing from the direct amidation likely used for the target compound .

Alkyl-Substituted Cyclohexanecarboxamides

Examples : N-(Heptan-4-yl)-, N-(Octan-2-yl)-, and N-(4-Methylpentan-2-yl)cyclohexanecarboxamide .

  • Conformation: The rigid cyclohexane chair conformation in the target compound contrasts with the flexible alkyl chains, affecting steric interactions in binding pockets .

Aromatic and Sulfonamide Derivatives

Examples :

  • N-(4-Hydroxyphenyl)cyclohexanecarboxamide : The hydroxyl group improves solubility in polar solvents and enables hydrogen bonding.
  • Comparison: The target compound’s amino group offers basicity and nucleophilicity, distinct from the acidic sulfonamide or phenolic hydroxyl groups.

Halogenated and Heterocyclic Derivatives

Examples :

  • N-(2-Ethylhexyl)-4-((4-oxo-2-thioxoquinazolinyl)methyl)cyclohexanecarboxamide : The thioxoquinazolinyl moiety introduces heterocyclic complexity, enabling π-π stacking or intercalation.
  • Comparison : The target compound lacks halogen or heterocyclic substituents, simplifying its reactivity profile.

Physicochemical Properties

Property N-(4-Aminocyclohexyl)cyclohexanecarboxamide Thiourea Derivatives Alkyl Derivatives Sulfonamide Derivatives
Solubility Moderate (polar solvents) Low (non-polar solvents) Low (lipophilic) High (polar solvents)
Hydrogen Bonding Strong (NH₂ group) Moderate (NH and S atoms) Weak Strong (SO₂NH₂ group)
Conformation Rigid chair cyclohexane Flexible thiourea linkage Flexible alkyl chains Planar sulfonamide ring

Biological Activity

N-(4-Aminocyclohexyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanecarboxamide backbone with an amino group that enhances its reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding with various biological molecules, which can significantly influence their function and structure.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins .

Antitumor Activity

A study evaluated the antitumor effects of a closely related compound, IMB-1406, which shares structural similarities with this compound. The results demonstrated remarkable cytotoxicity against several cancer cell lines:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The study concluded that IMB-1406 exhibits superior activity compared to Sunitinib, a well-known anticancer drug, suggesting that this compound may also have potent antitumor effects .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds indicated that cyclohexanecarboxamides often exhibit promising results in inhibiting bacterial proliferation. The structural features, such as the hydrophobic cyclohexane ring and functional groups, contribute to their interaction with microbial targets .

Future Directions in Research

Given the promising findings regarding the biological activity of this compound, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to its structure affect biological activity could lead to more effective derivatives.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will provide insights into its potential therapeutic applications.
  • Clinical Trials : Ultimately, transitioning from laboratory findings to clinical applications will be crucial for assessing the efficacy and safety of this compound in humans.

Q & A

Q. How are reaction byproducts minimized during large-scale synthesis?

  • Process Optimization :
  • Continuous Flow Systems : Reduce side reactions (e.g., over-alkylation) through precise residence time control .
  • Catalyst Screening : Heterogeneous catalysts (e.g., immobilized DMAP) improve recyclability and reduce purification steps .

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